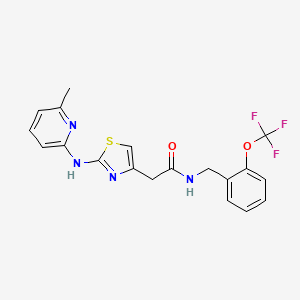

2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O2S/c1-12-5-4-8-16(24-12)26-18-25-14(11-29-18)9-17(27)23-10-13-6-2-3-7-15(13)28-19(20,21)22/h2-8,11H,9-10H2,1H3,(H,23,27)(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWJQHVWZUUILH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide is a novel synthetic molecule with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : 2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide

- Molecular Formula : C19H17F3N4O2S

- Molecular Weight : 422.43 g/mol

- CAS Number : 1226436-10-7

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. The thiazole and pyridine moieties are known to participate in hydrogen bonding and π-stacking interactions, which may enhance binding affinity to target proteins.

Biological Activity Overview

Research indicates that the compound exhibits significant activity in several biological assays:

- Antitumor Activity : Preliminary studies suggest that the compound has potential antitumor effects. It may inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest.

- Inhibition of Enzymatic Activity : The compound has shown the ability to inhibit specific enzymes that are crucial for tumor growth and metastasis. For instance, it may act as an inhibitor of kinases involved in signaling pathways that promote cancer cell survival.

- Anti-inflammatory Properties : There is evidence suggesting that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines, thus offering potential therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Observed Activity | Comments |

|---|---|---|

| Thiazole ring | Antitumor activity | Essential for binding |

| Trifluoromethoxy group | Increased lipophilicity | Enhances membrane penetration |

| Pyridine nitrogen | Hydrogen bonding | Critical for receptor interaction |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Lung Cancer Cells : In a study conducted on A549 lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.

- Inflammatory Model : In a murine model of inflammation, administration of the compound led to decreased levels of inflammatory markers such as IL-6 and TNF-alpha, suggesting its potential use in treating inflammatory diseases.

- Kinase Inhibition Study : A detailed investigation into the kinase inhibitory properties revealed that the compound effectively inhibited RET kinase activity, which is implicated in various cancers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- Key Features : Benzothiazole core with trifluoromethyl and methoxy groups.

- Comparison : The trifluoromethyl group increases electron-withdrawing effects compared to the target compound’s trifluoromethoxy group. This difference may alter binding affinity to kinase targets (e.g., CDK9) .

- Activity : Patent data suggest such derivatives are explored for anticancer applications, but specific potency data are unavailable .

(b) 2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide

- Key Features: Pyrimidinylamino-thiazole core with 4,6-dimethyl substitution instead of 6-methylpyridin-2-yl.

- This may lower kinase selectivity compared to the target compound .

(c) HQ461 Hydrobromide (2-(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide hydrobromide)

- Key Features : Replaces the 2-(trifluoromethoxy)benzyl group with a 5-methylthiazol-2-yl moiety.

- HQ461 shows cytotoxicity in cancer models, suggesting the pyridinyl-thiazole scaffold is critical for activity .

Analogues with Heterocyclic Modifications

(a) N-(4-(Furan-2-yl)thiazol-2-yl)−2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide (HQ012)

- Key Features : Incorporates a furan-substituted thiazole.

- Comparison : The furan ring introduces oxygen-based polarity, which may enhance solubility but reduce cellular uptake. HQ012 is synthesized via Pd-catalyzed coupling, a method applicable to the target compound’s synthesis .

- Activity : Demonstrated moderate cytotoxicity, though less potent than HQ461 .

(b) 2-((Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide

- Key Features : Benzo[d]thiazole sulfanyl group replaces the thiazole core.

- Comparison : The sulfanyl linker increases conformational flexibility but may reduce metabolic stability. Crystallographic data confirm planar geometry, similar to the target compound’s thiazole-pyridine system .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.5–8.5 ppm for pyridine and thiazole), methyl groups (δ 2.0–2.5 ppm), and trifluoromethoxy signals (δ ~4.3 ppm). Discrepancies in splitting patterns may indicate regiochemical impurities .

- MS : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns, particularly cleavage at the acetamide bond .

What advanced computational methods predict the binding affinity of this compound with biological targets?

Advanced Research Question

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinases) by analyzing hydrogen bonding and hydrophobic contacts with the thiazole and trifluoromethoxy groups .

- Molecular Dynamics (MD) : Simulate binding stability under physiological conditions, focusing on conformational flexibility of the benzyl acetamide moiety .

- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogous compounds .

How should researchers address contradictions in crystallographic data obtained from different refinement software?

Advanced Research Question

- Validation tools : Use PLATON or CHECKCIF to identify outliers in bond lengths/angles. SHELXL is preferred for small-molecule refinement due to robust handling of twinning and disorder .

- Data merging : Compare R-factors and electron density maps across software (e.g., SHELXTL vs. OLEX2). Contradictions may arise from incorrect space group assignment or solvent masking .

What strategies optimize reaction conditions for introducing the trifluoromethoxybenzyl group?

Advanced Research Question

- Electrophilic substitution : Use NaH or K₂CO₃ as a base for benzylation of the thiazole nitrogen .

- Protection-deprotection : Temporarily protect the pyridine amino group with Boc to prevent side reactions during benzylation .

- Solvent effects : Anhydrous THF or DMF enhances nucleophilicity of the benzyl chloride intermediate .

How can HPLC methods be developed to assess purity in complex reaction mixtures?

Basic Research Question

- Column selection : C18 reverse-phase columns resolve polar impurities (e.g., unreacted aniline derivatives) .

- Mobile phase : Gradient elution with acetonitrile/water (0.1% TFA) improves peak symmetry for the acetamide product .

- Detection : UV absorption at 254 nm monitors aromatic chromophores .

What are common pitfalls in interpreting the reactivity of the thiazole-4-yl acetamide moiety?

Advanced Research Question

- Acid sensitivity : Thiazole rings may undergo hydrolysis under strong acidic conditions; use buffered pH (4–7) during workup .

- Nucleophilic attack : The acetamide carbonyl is susceptible to nucleophiles (e.g., amines), necessitating inert atmospheres for storage .

How does the trifluoromethoxy group influence electronic properties and biological interactions?

Advanced Research Question

- Electron-withdrawing effect : The -OCF₃ group increases electrophilicity of the benzyl ring, enhancing π-π stacking with aromatic residues in target proteins .

- Metabolic stability : Fluorine atoms reduce oxidative metabolism, improving pharmacokinetic profiles in in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.